A Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 60547-92-4): Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 60547-92-4): Synthesis, Properties, and Applications in Drug Discovery
Abstract
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in synthetic organic chemistry and medicinal research. Its unique molecular architecture, featuring a carboxylic acid, a nitro group, a methoxy ether, and a benzyl ether on a benzene ring, provides multiple reactive sites for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its chemical identity, validated synthesis protocols, potential applications in drug development, and essential safety and handling procedures. The content herein is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their work.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is foundational to reproducible scientific research. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 60547-92-4 .[1][2][3][4]
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 60547-92-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₃NO₆ | [1][3][4] |
| Molecular Weight | 303.27 g/mol | [1][3] |
| IUPAC Name | 5-methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | |
| Common Synonyms | 4-Benzyloxy-3-methoxy-6-nitrobenzoic acid; 2-Nitro-4-(benzyloxy)-5-methoxybenzoic acid; 5-Methoxy-2-nitro-4-(phenylmethoxy)benzoic acid | [2] |
| Appearance | Solid | [1] |
| XLogP3 | 2.7 | [5] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 | |
Synthesis Methodologies: A Tale of Strategic Functionalization
The synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid requires careful strategic planning to install the four different substituents onto the aromatic ring with the correct regiochemistry. The electron-donating nature of the methoxy and benzyloxy groups and the electron-withdrawing, meta-directing nature of the carboxylic acid and nitro groups must be considered. Below are two field-proven synthetic routes.
Synthesis from Vanillic Acid: A Foundational Approach
A common and logical pathway begins with the readily available starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid).[1] This multi-step process involves protection, nitration, and final conversion, highlighting key principles of aromatic chemistry.
Caption: A workflow diagram for the synthesis of the target compound from vanillic acid.
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Step 1: Benzylation of Vanillic Acid [1]
-
Rationale: Both the phenolic hydroxyl and carboxylic acid groups are acidic. Using a base like NaOH with benzyl bromide ensures the formation of the benzyl ester and benzyl ether simultaneously, protecting both reactive sites. The benzyl ether is crucial to direct the subsequent nitration.
-
Procedure:
-
Dissolve vanillic acid (1 equivalent) in a mixed solution of ethanol and 2.0 M sodium hydroxide.
-
Add benzyl bromide (BnBr, ~2.8 equivalents) to the mixture.
-
Heat the reaction mixture to 65 °C and stir for 8 hours.
-
Concentrate the mixture under reduced pressure and co-evaporate with water.
-
Acidify the aqueous residue to pH ~3.0 with 6 M HCl to precipitate the product.
-
Filter the solid and recrystallize from ethanol to yield benzyl 4-(benzyloxy)-3-methoxybenzoate.
-
-
-
Step 2: Nitration [6]
-
Rationale: The combined electron-donating effects of the benzyloxy and methoxy groups strongly activate the ring towards electrophilic aromatic substitution. The position ortho to the methoxy group and para to the benzyloxy group is sterically hindered. The most activated and accessible position is C2, ortho to the benzyloxy group. Acetic anhydride is used to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.
-
Procedure:
-
Dissolve the product from Step 1 in acetic anhydride.
-
Cool the mixture and slowly add nitric acid while maintaining the temperature at 20 °C.
-
Stir the reaction for approximately 3 hours.
-
Quench the reaction by pouring it into ice water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate to yield benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.
-
-
-
Step 3: Selective Hydrolysis (Saponification)
-
Rationale: The final step is the hydrolysis of the benzyl ester back to a carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup. The benzyl ether is stable under these conditions.
-
Procedure:
-
Dissolve the nitro-substituted benzyl ester in a mixture of THF and water.
-
Add a base such as lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~2-3 to precipitate the final product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.
-
-
Synthesis via Oxidation of the Corresponding Aldehyde
For researchers who have access to the precursor aldehyde, this one-step oxidation is a highly efficient route to the target carboxylic acid.
-
Rationale: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting an aldehyde to a carboxylic acid without affecting the other functional groups on the aromatic ring under controlled conditions.
-
Procedure:
-
Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzaldehyde (1 equivalent) in acetone.[7][8]
-
Slowly add a pre-heated 10% aqueous solution of potassium permanganate at 30 °C.
-
Heat the reaction mixture to 50 °C and stir for 2 hours.
-
Cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove manganese dioxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Cool the concentrate to 0 °C and acidify to pH 4 with hydrochloric acid.
-
Stir for 30 minutes to allow for complete precipitation.
-
Filter the resulting solid to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (Reported yield: 88%).[1]
-
Self-Validation: Confirm product identity and purity via NMR spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ should show characteristic peaks: a broad singlet for the carboxylic acid proton (~13.6 ppm), singlets for the aromatic protons (~7.7 and 7.4 ppm), a multiplet for the benzyl aromatic protons (~7.4 ppm), a singlet for the benzylic CH₂ (~5.25 ppm), and a singlet for the methoxy CH₃ (~3.9 ppm).[1]
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Applications in Research and Drug Development
Substituted nitrobenzoic acids are foundational scaffolds in medicinal chemistry.[9] While direct biological activity data for 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid is not widely published, its value lies in its potential as a versatile synthetic intermediate.
-
Scaffold for Bioactive Molecules: The compound contains three key functional handles for diversification:
-
Carboxylic Acid: Can be converted to amides, esters, or other derivatives to modulate solubility, cell permeability, and target binding.
-
Nitro Group: Readily reduced to an amine (aniline derivative), which is a key functional group in a vast number of pharmaceuticals. This amine can then be further functionalized.
-
Benzyl Ether: Can be deprotected via catalytic hydrogenation to reveal a free phenol, providing another site for modification.
-
-
Medicinal Chemistry Context: Structurally related compounds are used to develop novel therapeutic agents.[9] The strategic placement of the functional groups on this scaffold makes it an attractive starting point for creating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs, in fields such as oncology and inflammatory diseases.[9][10]
Safety and Handling
As a laboratory chemical, 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid must be handled with appropriate care, following standard safety protocols.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[2] |
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles or glasses that comply with EN 166 or NIOSH standards.[11][12]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber).[11]
-
Skin and Body Protection: Wear a laboratory coat and other appropriate protective clothing to prevent skin contact.[11]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a NIOSH-approved particulate respirator (e.g., N95).[11]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[12]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][12]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][12]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[11]
Conclusion
4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS: 60547-92-4) is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined synthesis and highly functionalized structure make it an invaluable intermediate for drug discovery programs and advanced organic synthesis. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock its potential to build the next generation of complex molecules and therapeutic agents.
References
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Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2565-2567. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). 4-(BENZYLOXY)-5-METHOXY-2-NITROBENZALDEHYDE. Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Methoxy-4-(4-methoxy-benzyloxy)-2-nitro-benzoic acid. Retrieved from [Link]
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ChemSynthesis. (2025). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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